Isoxazolines
Isoxazolines are a class of heterocyclic compounds characterized by a five-membered ring with an oxazole moiety (a four-membered ring containing nitrogen and oxygen atoms). These molecules find extensive applications in various fields due to their unique structural features and diverse biological activities. Typically, isoxazoline rings contain a nitrogen atom at the 1-position and are distinguished by their ability to participate in numerous chemical reactions.
Isoxazolines exhibit potential as intermediates in organic synthesis owing to the reactivity of their oxygen and nitrogen atoms. They can undergo various transformations such as Michael addition, photocyclization, and intramolecular [2+2] cycloaddition, making them valuable tools for synthetic chemists. In pharmaceutical research, isoxazolines have shown promising activities in targeting a range of enzymes, receptors, and other biomolecules, contributing to the development of novel drugs.
In addition to their use as drug candidates, isoxazolines are also explored for their utility in material science and agrochemicals. Their biodegradability and low toxicity make them attractive for environmentally friendly applications. Overall, isoxazolines represent an exciting area of chemical research with promising prospects across multiple industries.

構造 | 化学名 | CAS | MF |
---|---|---|---|
![]() |
Acetamide,N-(4,5-dihydro-3-methoxy-4-isoxazolyl)- | 14617-43-7 | C6H10N2O3 |
![]() |
3a,4,5,6,7,7a-Hexahydro-1,2-benzisoxazole-3-carboxylic acid | 176909-92-5 | C8H11NO3 |
![]() |
2-Oxo-4,5-dihydro-1,2lambda~5~-oxazole | 55055-07-7 | C3H5NO2 |
![]() |
1-Oxa-2-azaspiro[4.5]deca-2,6,8-triene-3-carboxamide, 7,9-dibromo-10-hydroxy-8-methoxy-, (5S,10R)- | 167469-52-5 | C10H10Br2N2O4 |
![]() |
[(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol | 108169-80-8 | C8H15NO2 |
![]() |
3-Isopropyl-4,5-dihydroisoxazole-5-carboxylic acid | 1177346-52-9 | C7H11NO3 |
![]() |
Isoxazole,3-bromo-4,5-dihydro- | 288370-87-6 | C3H4BRNO |
![]() |
(+)-subereamolline A | 1047634-37-6 | C17H23N3O6Br2 |
![]() |
Clavatadine C | 1152092-56-2 | C14H17Br2N5O3 |
![]() |
Aerothionin; Homologue, 2''ξ-hydroxy | 927409-68-5 | C25H28Br4N4O9 |
関連文献
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
5. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
推奨される供給者
-
Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagents会社の性質: Private enterprises
-
Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagents会社の性質: Private enterprises
-
Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
おすすめ商品